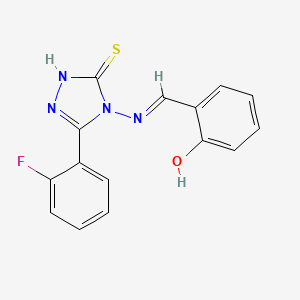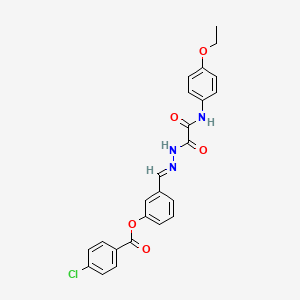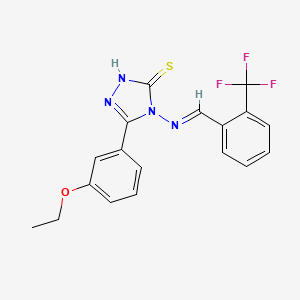![molecular formula C25H20Cl2N4O2 B12028530 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12028530.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2,4-diclorofenil)metilideno]-3-{4-[(4-metilbencil)oxi]fenil}-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo con la fórmula molecular C25H20Cl2N4O2. Este compuesto es notable por su estructura única, que incluye un anillo de pirazol, un grupo diclorofenilo y un grupo metoxifenilo. Se utiliza en diversas aplicaciones de investigación científica debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(2,4-diclorofenil)metilideno]-3-{4-[(4-metilbencil)oxi]fenil}-1H-pirazol-5-carbohidrazida generalmente implica la condensación de 2,4-diclorobenzaldehído con 3-{4-[(4-metilbencil)oxi]fenil}-1H-pirazol-5-carbohidrazida. La reacción se lleva a cabo en presencia de un catalizador adecuado bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, es probable que la síntesis a gran escala siga principios similares a la síntesis de laboratorio, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Esto puede implicar el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(2,4-diclorofenil)metilideno]-3-{4-[(4-metilbencil)oxi]fenil}-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Sustitución: Los átomos de halógeno en el grupo diclorofenilo se pueden sustituir por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
N'-[(E)-(2,4-diclorofenil)metilideno]-3-{4-[(4-metilbencil)oxi]fenil}-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se estudia por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2,4-diclorofenil)metilideno]-3-{4-[(4-metilbencil)oxi]fenil}-1H-pirazol-5-carbohidrazida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos y las vías involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(2-hidroxi-1-naftil)metilideno]-3-{2-[(4-metilbencil)oxi]fenil}-1H-pirazol-5-carbohidrazida
- N'-[(E)-(2,4-diclorofenil)metilideno]-3-{4-[(4-metilbencil)oxi]fenil}-1H-pirazol-5-carbohidrazida
Unicidad
N'-[(E)-(2,4-diclorofenil)metilideno]-3-{4-[(4-metilbencil)oxi]fenil}-1H-pirazol-5-carbohidrazida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo diclorofenilo y su anillo de pirazol son particularmente notables, ya que contribuyen a su reactividad y posibles actividades biológicas.
Propiedades
Fórmula molecular |
C25H20Cl2N4O2 |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H20Cl2N4O2/c1-16-2-4-17(5-3-16)15-33-21-10-7-18(8-11-21)23-13-24(30-29-23)25(32)31-28-14-19-6-9-20(26)12-22(19)27/h2-14H,15H2,1H3,(H,29,30)(H,31,32)/b28-14+ |
Clave InChI |
DLXWBUDZCAXYTE-CCVNUDIWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028451.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12028454.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12028469.png)

![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028477.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028482.png)
![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12028488.png)


![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028499.png)

![5-(3-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12028507.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028509.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12028511.png)
